6-chloro-4-(cyclopentyloxy)-Pyrido[3,2-d]pyrimidine
Overview
Description
6-chloro-4-(cyclopentyloxy)-Pyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 6th position and a cyclopentyloxy group at the 4th position of the pyrido[3,2-d]pyrimidine core. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(cyclopentyloxy)-Pyrido[3,2-d]pyrimidine typically involves the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through a multistep reaction sequence starting from readily available pyridine and pyrimidine derivatives.
Introduction of the Chlorine Atom: The chlorine atom can be introduced through electrophilic substitution reactions using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Cyclopentyloxy Group: The cyclopentyloxy group can be introduced via nucleophilic substitution reactions using cyclopentanol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-(cyclopentyloxy)-Pyrido[3,2-d]pyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-chloro-4-(cyclopentyloxy)-Pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another member of the pyridopyrimidine family with similar biological activities.
Pyrido[4,3-d]pyrimidine: A related compound with different substitution patterns and biological properties.
Pyrido[3,4-d]pyrimidine: Another structural isomer with distinct chemical and biological characteristics.
Uniqueness
6-chloro-4-(cyclopentyloxy)-Pyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the cyclopentyloxy group enhances its reactivity and potential as a bioactive molecule .
Properties
Molecular Formula |
C12H12ClN3O |
---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
6-chloro-4-cyclopentyloxypyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C12H12ClN3O/c13-10-6-5-9-11(16-10)12(15-7-14-9)17-8-3-1-2-4-8/h5-8H,1-4H2 |
InChI Key |
MXCGXIIYXNXITC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=NC=NC3=C2N=C(C=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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